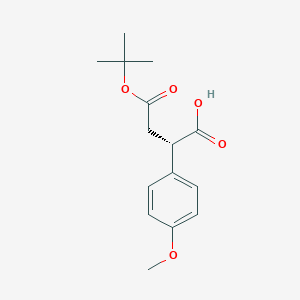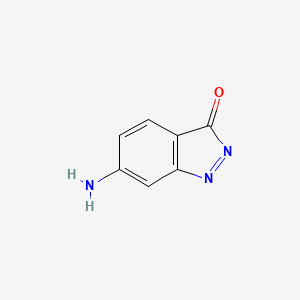
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one is a chiral compound belonging to the class of dihydropyrazinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with amines, followed by cyclization. For instance, the reaction of isopropylamine with 3-methyl-2-oxopropanal under acidic conditions can yield the desired dihydropyrazinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones.
Reduction: Reduction reactions can yield dihydropyrazines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrazinones
Reduction: Dihydropyrazines
Substitution: Various substituted pyrazinones depending on the reagents used.
科学的研究の応用
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Similar in structure but differs in the ring system.
Pyrazole: Shares the pyrazine ring but lacks the dihydro and isopropyl groups.
Thiazole: Contains a sulfur atom in the ring, offering different chemical properties.
Uniqueness
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one is unique due to its specific chiral center and the presence of both isopropyl and methyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(2S)-2-methyl-5-propan-2-yl-2,4-dihydro-1H-pyrazin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-6,9H,1-3H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
DKPWKXIGLAHVSN-LURJTMIESA-N |
異性体SMILES |
C[C@H]1C(=O)NC(=CN1)C(C)C |
正規SMILES |
CC1C(=O)NC(=CN1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



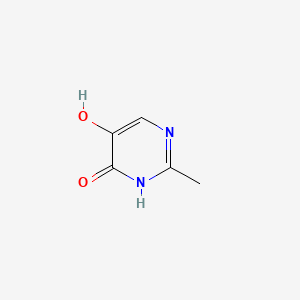


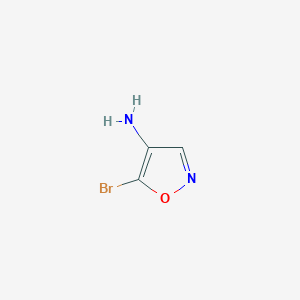
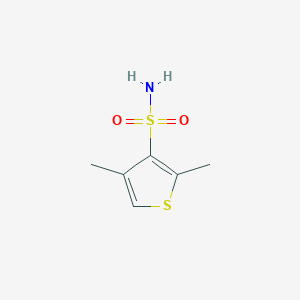
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
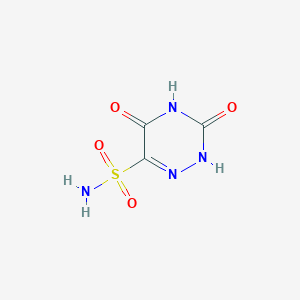
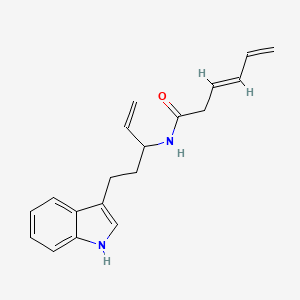
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
